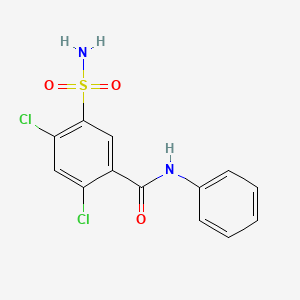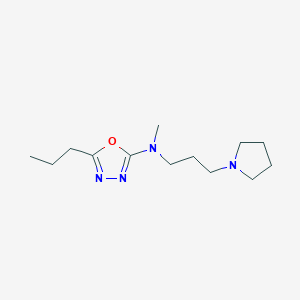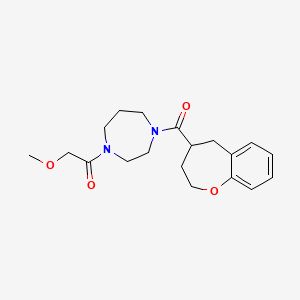
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is an organic compound characterized by its unique structure, which includes both methoxy and hydroxy functional groups
Méthodes De Préparation
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione typically involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from commercially available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization and subsequent reduction.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure high yield and purity. Solvents such as ethanol or methanol are often used.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction times and yields. Catalysts and automated systems are employed to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenylpropane derivatives.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3,4-Dimethoxyphenyl)-2-(2-hydroxyphenyl)ethanone and 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)propan-2-one share structural similarities.
Uniqueness: The presence of both methoxy and hydroxy groups in the same molecule provides unique reactivity and potential biological activities, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-16-8-7-11(9-17(16)22-2)14(19)10-15(20)12-5-3-4-6-13(12)18/h3-9,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZVHWUIAPIMPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353567 | |
| Record name | 1-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4233-35-6 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-3-(2-hydroxyphenyl)-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4233-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5633419.png)

![2-allyl-9-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633430.png)
![N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-2-PHENYLACETAMIDE](/img/structure/B5633431.png)
![1-[(4-ethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5633448.png)
![N-[(1-{2-[2-(2-furyl)pyrrolidin-1-yl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methylpropan-2-amine](/img/structure/B5633454.png)
![{(3R*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5633455.png)
![4-({2-[1-(3-thienylacetyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5633459.png)

![3-methoxy-1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5633486.png)

![8-methyl-5-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]quinoline](/img/structure/B5633499.png)
![2-isopropyl-4-methyl-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5633512.png)
